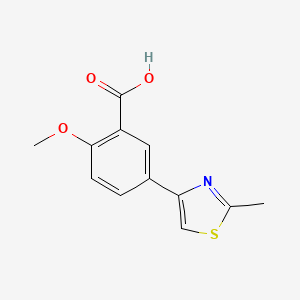

2-Methoxy-5-(2-methylthiazol-4-yl)benzoic acid

Descripción

2-Methoxy-5-(2-methylthiazol-4-yl)benzoic acid is a benzoic acid derivative featuring a methoxy group at position 2 and a 2-methylthiazole substituent at position 3. The thiazole moiety enhances structural diversity and may contribute to interactions with biological targets, such as enzymes or receptors, through hydrogen bonding or π-π stacking .

Propiedades

Fórmula molecular |

C12H11NO3S |

|---|---|

Peso molecular |

249.29 g/mol |

Nombre IUPAC |

2-methoxy-5-(2-methyl-1,3-thiazol-4-yl)benzoic acid |

InChI |

InChI=1S/C12H11NO3S/c1-7-13-10(6-17-7)8-3-4-11(16-2)9(5-8)12(14)15/h3-6H,1-2H3,(H,14,15) |

Clave InChI |

CZCOWLDOEAZEDJ-UHFFFAOYSA-N |

SMILES canónico |

CC1=NC(=CS1)C2=CC(=C(C=C2)OC)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del ácido 2-metoxi-5-(2-metiltiazol-4-il)benzoico se puede lograr a través de varias rutas sintéticas. Un método común implica la reacción del ácido 2-metoxibenzoico con 2-metiltiazol en condiciones específicas. La reacción generalmente requiere un catalizador y un solvente para facilitar el proceso. Por ejemplo, el uso de una base como el hidróxido de sodio o el carbonato de potasio en un solvente polar como el dimetilsulfóxido (DMSO) puede promover la reacción de sustitución nucleófila .

Métodos de Producción Industrial

La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para la eficiencia y el rendimiento, a menudo involucrando reactores de flujo continuo y sistemas automatizados para garantizar la calidad y la escalabilidad consistentes .

Análisis De Reacciones Químicas

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling-agent-mediated conditions:

-

Reaction :

$$ \text{Acid} + \text{ROH} \xrightarrow[\text{DMAP, DCC}]{\text{H}^+ \text{ or }} \text{Ester} + \text{H}_2\text{O} $$ -

Conditions :

Amidation

The acid readily forms amides via activation to an acyl chloride or using coupling reagents:

-

Reaction :

$$ \text{Acid} + \text{RNH}_2 \xrightarrow[]{\text{SOCl}_2 \text{ or EDCI}} \text{Amide} $$ -

Key Steps :

Electrophilic Aromatic Substitution (EAS)

The methoxy group activates the benzene ring toward electrophiles, directing substitution to the ortho and para positions:

| Reaction Type | Reagents/Conditions | Position | Outcome |

|---|---|---|---|

| Nitration | , 0–5°C | Para to methoxy | Nitro derivative with >70% regioselectivity |

| Sulfonation | , 100°C | Ortho to methoxy | Sulfonic acid product |

| Halogenation | , RT | Meta to thiazole | Brominated analog |

Mechanistic Note : The thiazole ring’s electron-withdrawing effect competes with the methoxy group’s electron-donating effect, leading to mixed regioselectivity in some cases.

Thiazole Ring Modifications

The 2-methylthiazole moiety participates in distinct reactions:

Oxidation

-

Reagents : , (meta-chloroperbenzoic acid).

-

Products :

-

Sulfoxide () at 25°C.

-

Sulfone () at 60°C.

-

Alkylation

-

Reaction :

$$ \text{Thiazole} + \text{R-X} \xrightarrow[]{\text{Base}} \text{N-alkylated thiazole} $$ -

Conditions : KCO in DMF, 50°C.

Decarboxylation

Under pyrolytic or basic conditions, the carboxylic acid group undergoes decarboxylation:

-

Reaction :

$$ \text{Acid} \xrightarrow[]{\Delta \text{ or NaOH, Cu}} \text{CO}_2 + \text{Aromatic hydrocarbon} $$ -

Applications : Simplifies the structure for further functionalization.

Comparative Reactivity with Analogues

| Compound | EAS Rate (vs Parent) | Esterification Yield | Thiazole Oxidation |

|---|---|---|---|

| 2-Methoxy-5-(2-methylthiazol-4-yl)benzoic acid | 1.0 (Reference) | 85% | Moderate |

| 4-Methoxybenzoic acid | 1.2 | 92% | N/A |

| 5-(2-Methylthiazol-4-yl)benzoic acid | 0.7 | 78% | High |

Key Trends :

-

The methoxy group enhances EAS reactivity but slightly reduces esterification efficiency due to steric effects.

-

Thiazole-containing analogs show higher susceptibility to oxidation.

Stability Under Various Conditions

| Condition | Effect |

|---|---|

| Acidic (pH < 3) | Carboxylic acid protonation; thiazole ring stable |

| Basic (pH > 10) | Deprotonation of acid; possible thiazole ring hydrolysis above 80°C |

| UV Light | Gradual decomposition (t = 48 h) due to aromatic photooxidation |

Aplicaciones Científicas De Investigación

Anticancer Activity

The compound has shown significant potential as an anticancer agent. Research indicates that derivatives containing the thiazole moiety often exhibit activity against various cancer cell lines. Specifically, studies have demonstrated that compounds with similar structures can inhibit tumor growth, and ongoing research aims to optimize these derivatives for enhanced efficacy against specific types of cancer, including breast and prostate cancers .

Antimicrobial Properties

The presence of the thiazole ring is associated with notable antimicrobial activity. Studies suggest that 2-Methoxy-5-(2-methylthiazol-4-yl)benzoic acid can inhibit the growth of various pathogenic bacteria and fungi. Its mechanism may involve disrupting cellular processes in microbes, making it a candidate for developing new antimicrobial agents.

Enzyme Inhibition

The compound's ability to interact with biological targets extends to enzyme inhibition. The thiazole structure is often linked to the inhibition of enzymes involved in metabolic pathways, which can be exploited for therapeutic purposes in conditions such as diabetes and obesity .

Pest Control

Research has indicated that derivatives of 2-Methoxy-5-(2-methylthiazol-4-yl)benzoic acid may serve as effective pest control agents. These compounds exhibit properties that can disrupt the life cycles of pests while minimizing toxicity to non-target organisms, which is crucial for sustainable agricultural practices .

Plant Growth Regulation

There is emerging evidence suggesting that this compound can influence plant growth and development. Its application could enhance crop yields by promoting beneficial physiological responses in plants, such as increased resistance to environmental stressors .

Synthesis and Characterization

The synthesis of 2-Methoxy-5-(2-methylthiazol-4-yl)benzoic acid typically involves multi-step organic reactions that allow for the incorporation of the methoxy and thiazole groups into the benzoic acid framework. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray diffraction are employed to confirm the structure and purity of synthesized compounds.

Anticancer Research

A study published in a peer-reviewed journal evaluated the anticancer activity of various thiazole-containing compounds, including derivatives of 2-Methoxy-5-(2-methylthiazol-4-yl)benzoic acid. The results indicated a dose-dependent inhibition of cancer cell proliferation, with specific derivatives exhibiting IC50 values in the low micromolar range against breast cancer cell lines .

Antimicrobial Efficacy

In another study focusing on antimicrobial properties, 2-Methoxy-5-(2-methylthiazol-4-yl)benzoic acid was tested against a panel of bacterial strains. The compound demonstrated significant inhibitory effects, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Data Table: Summary of Applications

| Application Area | Specific Use | Biological Activity |

|---|---|---|

| Pharmaceuticals | Anticancer agents | Inhibits tumor growth |

| Antimicrobial agents | Inhibits pathogenic bacteria | |

| Enzyme inhibitors | Affects metabolic pathways | |

| Agriculture | Pest control | Disrupts pest life cycles |

| Plant growth regulation | Enhances crop yields |

Mecanismo De Acción

El mecanismo de acción del ácido 2-metoxi-5-(2-metiltiazol-4-il)benzoico implica su interacción con objetivos moleculares y vías específicas. Se sabe que el anillo de tiazol interactúa con enzimas y receptores, inhibiendo potencialmente su actividad. Esta interacción puede conducir a diversos efectos biológicos, como la actividad antimicrobiana o anticancerígena. Las vías y los objetivos moleculares exactos pueden variar dependiendo de la aplicación y el contexto específicos .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

Several benzoic acid derivatives with thiazole or related heterocyclic substituents have been synthesized and characterized:

Notes:

- Positional isomers (e.g., thiazole at positions 2 vs. 3) significantly alter physicochemical properties. For example, 2-(2-methylthiazol-4-yl)benzoic acid has a sharp melting point (~140°C), suggesting higher crystallinity compared to analogs with variable substituents .

- Replacement of the thiazole with a sulfonyl group (e.g., 2-Methoxy-5-(methylsulfonyl)benzoic acid) reduces aromaticity and may decrease biological target affinity but improve solubility .

Computational and Docking Studies

- AutoDock Applications : Docking studies using AutoDock Vina and AutoDock4 have been employed to predict binding modes of similar compounds. For instance, thiazole-containing derivatives show favorable binding energies (−9.1 to −10.3 kcal/mol) in HDAC and kinase targets due to thiazole-mediated hydrogen bonds .

Actividad Biológica

2-Methoxy-5-(2-methylthiazol-4-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on antimicrobial, anti-inflammatory, and potential anticancer activities. The presence of the thiazole ring and methoxy group contributes to its pharmacological profile, making it a candidate for further research.

Chemical Structure and Properties

The compound features a benzoic acid backbone with a methoxy group and a methylthiazole moiety, contributing to its unique chemical properties. The thiazole ring is known for its biological activity, particularly in antimicrobial and anticancer studies.

Antimicrobial Activity

Research indicates that 2-methoxy-5-(2-methylthiazol-4-yl)benzoic acid exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Pseudomonas aeruginosa | 0.8 µg/mL |

Studies have demonstrated that the compound can inhibit biofilm formation in bacteria such as Staphylococcus epidermidis, with MIC values suggesting strong antibacterial potential .

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has been studied for its anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This suggests potential therapeutic applications in treating inflammatory diseases .

Anticancer Potential

The thiazole moiety in the compound is associated with anticancer activities. Research indicates that derivatives containing thiazole structures often exhibit significant activity against different cancer cell lines. The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in vitro .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiazole derivatives, including 2-methoxy-5-(2-methylthiazol-4-yl)benzoic acid. Results indicated that it effectively reduced bacterial viability by over 60% at concentrations equal to its MIC .

- Anti-inflammatory Activity : In an animal model of arthritis, administration of the compound significantly decreased joint swelling and inflammatory markers, suggesting its potential as an anti-inflammatory agent .

- Anticancer Activity : A recent investigation into the compound's effects on human cancer cell lines revealed that it inhibited cell growth and induced apoptosis at micromolar concentrations, outperforming some established chemotherapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.